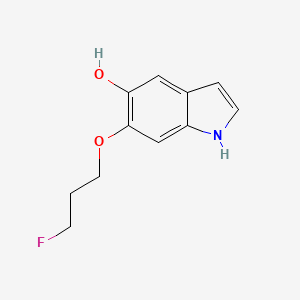

6-(3-fluoropropoxy)-1H-indol-5-ol

説明

Structure

3D Structure

特性

分子式 |

C11H12FNO2 |

|---|---|

分子量 |

209.22 g/mol |

IUPAC名 |

6-(3-fluoropropoxy)-1H-indol-5-ol |

InChI |

InChI=1S/C11H12FNO2/c12-3-1-5-15-11-7-9-8(2-4-13-9)6-10(11)14/h2,4,6-7,13-14H,1,3,5H2 |

InChIキー |

IWMAYQJGDXKTLE-UHFFFAOYSA-N |

正規SMILES |

C1=CNC2=CC(=C(C=C21)O)OCCCF |

製品の起源 |

United States |

Advanced Characterization and Structural Elucidation of 6 3 Fluoropropoxy 1h Indol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-(3-fluoropropoxy)-1H-indol-5-ol, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, allows for a full structural assignment.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of 6-(3-fluoropropoxy)-1H-indol-5-ol, recorded in deuterochloroform (CDCl₃), displays a series of signals that correspond to each unique proton in the structure. google.comgoogle.com

The spectrum shows a broad singlet at approximately 7.94 ppm, which is characteristic of the indole (B1671886) N-H proton. google.com The aromatic region contains signals for the protons on the indole ring. Specifically, a singlet at 7.15 ppm and another at 6.91 ppm correspond to the protons at positions 4 and 7, respectively. google.com The protons of the pyrrole (B145914) part of the indole ring appear at 7.09 ppm (doublet of doublets) and 6.42 ppm (doublet of doublets of doublets), corresponding to positions 2 and 3. google.com

The signals for the 3-fluoropropoxy side chain are also clearly resolved. A triplet at 4.23 ppm is assigned to the two protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-). google.com The central methylene group of the propoxy chain appears as a quintet, which is reported as two separate quintets at 2.29 ppm and 2.22 ppm. google.com The terminal methylene group attached to the fluorine atom (-CH₂-F) is represented by two overlapping triplets at 4.74 ppm and 4.62 ppm, showing coupling to both the adjacent methylene protons and the fluorine atom. google.com A singlet at 5.42 ppm is attributed to the hydroxyl (-OH) proton at position 5. google.com

Table 1: ¹H NMR Spectroscopic Data for 6-(3-fluoropropoxy)-1H-indol-5-ol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.94 | brs | - | N-H (Indole) |

| 7.15 | s | - | H-4 or H-7 |

| 7.09 | dd | 3.1, 2.4 | H-2 or H-3 |

| 6.91 | s | - | H-7 or H-4 |

| 6.42 | ddd | 3.1, 2.2, 0.9 | H-3 or H-2 |

| 5.42 | s | - | OH |

| 4.74 | t | 5.7 | -CH₂-F (part of dt) |

| 4.62 | t | 5.7 | -CH₂-F (part of dt) |

| 4.23 | t | 6.0 | -O-CH₂- |

| 2.29 | quin | 5.9 | -CH₂- (central) |

| 2.22 | quin | 5.9 | -CH₂- (central) |

Data sourced from patent literature. google.comgoogle.com Multiplicity codes: s = singlet, d = doublet, t = triplet, quin = quintet, dd = doublet of doublets, ddd = doublet of doublets of doublets, brs = broad singlet.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The spectrum would be expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbons of the indole ring would typically appear in the range of 100-140 ppm. The carbon C-5 bearing the hydroxyl group and C-6 bearing the propoxy group would be found in the more downfield portion of this range due to the deshielding effect of the oxygen atoms. The carbons of the 3-fluoropropoxy chain would appear in the upfield region. The carbon attached to the ether oxygen (-O-CH₂) would likely be in the 60-70 ppm range. The carbon bonded to fluorine (-CH₂-F) would show a characteristic large one-bond coupling constant (¹JCF) and would be expected around 80-85 ppm. The central methylene carbon (-CH₂-) would be the most upfield of the chain carbons, likely around 30 ppm, and would also show coupling to fluorine.

Fluorine (¹⁹F) NMR for Specific Fluorine Atom Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. magritek.com Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides clean spectra with a wide chemical shift range, making it an excellent probe for fluorinated compounds. nih.govbeilstein-journals.org

For 6-(3-fluoropropoxy)-1H-indol-5-ol, the ¹⁹F NMR spectrum would show a single primary signal for the single fluorine atom. This signal would be split into a triplet by the two adjacent protons of the methylene group (-CH₂-F). Each peak of this triplet would be further split into a triplet by the two protons of the central methylene group (-CH₂-CH₂-F), resulting in a triplet of triplets. The chemical shift would be indicative of an aliphatic fluorine, expected in the range of -210 to -225 ppm relative to a CFCl₃ standard.

Two-Dimensional NMR Techniques for Complex Structural Assignments

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial to trace the connectivity of the protons within the 3-fluoropropoxy chain and to confirm the relationships between the protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule, for instance, linking the -O-CH₂- protons of the propoxy chain to the C-6 carbon of the indole ring, and confirming the positions of substituents on the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the elemental formula of a molecule. google.comresearchgate.net For 6-(3-fluoropropoxy)-1H-indol-5-ol, the molecular formula is C₁₁H₁₂FNO₂.

HRMS would be used to measure the exact mass of the molecular ion [M]+ or a protonated species [M+H]+. This experimental mass is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula, thus confirming the identity of the compound.

Table 2: Calculated Exact Mass for 6-(3-fluoropropoxy)-1H-indol-5-ol

| Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|

An HRMS measurement yielding a mass very close to this calculated value would unequivocally validate the elemental composition of the synthesized molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Upon ionization, 6-(3-fluoropropoxy)-1H-indol-5-ol would produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The most probable fragmentation pathways would involve the cleavage of the ether linkage and the propoxy side chain, as these are typically the most labile bonds under ionization energy.

Key predicted fragmentation events include:

Alpha-cleavage at the ether oxygen, leading to the loss of the fluoropropyl radical. This would generate a highly stable phenoxy-type cation.

Cleavage of the C-O bond with charge retention on the fluoropropyl fragment, creating a [C₃H₆F]⁺ ion.

McLafferty-type rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the side chain to the indole ring system, followed by the elimination of a neutral alkene.

Loss of small neutral molecules from the indole ring itself, such as HCN, which is a characteristic fragmentation for indole compounds.

These predicted fragmentation pathways allow for a theoretical mass spectrum to be constructed, which can be used to confirm the identity and structural integrity of synthesized 6-(3-fluoropropoxy)-1H-indol-5-ol in future analytical studies.

| Predicted Fragment Ion | Proposed Structure / Origin | Notes |

|---|---|---|

| [M]⁺ | Molecular Ion | Represents the intact ionized molecule. |

| [M - C₃H₆F]⁺ | Loss of the 3-fluoropropoxy group | Results in a 5,6-dihydroxy-1H-indole radical cation. |

| [C₁₁H₁₁FNO₂ - CH₂F]⁺ | Loss of a fluoromethyl radical | A potential cleavage within the side chain. |

| [Indole core fragments] | Breakdown of the indole ring | Characteristic losses of molecules like HCN. nih.gov |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czspecac.com The IR spectrum of 6-(3-fluoropropoxy)-1H-indol-5-ol is predicted to show several characteristic absorption bands that correspond to its key structural features. While a specific experimental spectrum is not published, a detailed prediction can be made based on the known absorption frequencies of its components. libretexts.orglibretexts.orgpressbooks.pub

The primary functional groups to be identified are the hydroxyl (-OH) group, the indole N-H bond, the aromatic ring system, the aliphatic C-H bonds of the propoxy chain, the aryl ether linkage (C-O-C), and the carbon-fluorine (C-F) bond.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the region of 3400-3650 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. pressbooks.pub The broadness is a result of intermolecular hydrogen bonding. In the same region, typically between 3300 and 3500 cm⁻¹, a sharper, less intense peak corresponding to the N-H stretch of the indole ring should be observable. pressbooks.pub

C-H Stretching: The spectrum will distinguish between aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations from the indole ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretching vibrations from the -CH₂- groups of the fluoropropoxy side chain will absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring will produce several medium to weak absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-O and C-F Stretching: The spectrum is expected to show strong absorption bands corresponding to the C-O (ether) and C-F bonds. The aryl C-O stretching vibration typically appears in the 1200-1250 cm⁻¹ range. A second C-O stretch from the alcohol is also expected. The C-F stretching vibration gives rise to a very strong and characteristic absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹, depending on the substitution.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Phenolic O-H | Stretch | 3400 - 3650 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |

| Aryl C-O | Stretch | 1200 - 1250 | Strong |

| Alkyl C-F | Stretch | 1000 - 1400 | Strong |

Solid-State Structural Determination via X-ray Diffraction (if applicable to the compound)

A thorough review of public scientific databases, including the Cambridge Structural Database (CSD), indicates that as of this writing, a single-crystal X-ray structure for 6-(3-fluoropropoxy)-1H-indol-5-ol has not been reported. While the synthesis of related indole compounds and their subsequent analysis by X-ray diffraction have been documented, confirming the utility of this technique for similar molecular scaffolds, no such data is available for the specific title compound. mdpi.comresearchgate.net

Should a suitable single crystal of 6-(3-fluoropropoxy)-1H-indol-5-ol be grown in the future, X-ray diffraction analysis would provide invaluable information. It would unequivocally confirm the connectivity of the atoms, reveal the planarity of the indole ring system, and detail the conformation of the flexible 3-fluoropropoxy side chain. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, which govern the solid-state properties of the material.

Academic Research Applications of 6 3 Fluoropropoxy 1h Indol 5 Ol

Radiochemistry and Radioligand Development for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of various diseases and for improving clinical diagnostics. 6-(3-fluoropropoxy)-1H-indol-5-ol and its analogues have emerged as promising candidates in this area.

Design and Synthesis of ¹⁸F-Labeled Analogues of Indole (B1671886) Derivatives

The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay characteristics. Researchers have focused on incorporating ¹⁸F into indole derivatives to create new PET tracers. The synthesis of ¹⁸F-labeled analogues often involves the substitution of a leaving group on the indole scaffold with [¹⁸F]fluoride.

For instance, in the development of radiotracers for imaging the MDM2 oncoprotein, a fluoropropoxy analogue of the MDM2 inhibitor SP-141 was synthesized. nih.gov This involved reacting the phenol (B47542) precursor, 1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indol-6-ol, with 3-fluoropropyl-4-methylbenzenesulfonate. nih.govmdpi.com The rationale for choosing this modification was based on structure-activity relationship (SAR) data suggesting that substituting the methoxy (B1213986) group in the original inhibitor with a [¹⁸F]fluoropropoxy function would have a minimal impact on its binding affinity for MDM2. nih.gov

Evaluation of Radiosynthetic Precursors for ¹⁸F-Labeling

The selection of a suitable precursor is a critical step in the development of a radiolabeled compound. For ¹⁸F-labeling, precursors must be stable under the reaction conditions and allow for efficient and regioselective incorporation of the radionuclide. In the context of indole derivatives, phenolic precursors have been successfully utilized. For example, the synthesis of a fluoroethoxy analogue of SP-141 involved the use of the phenol derivative 6-(hydroxy)-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole as the precursor for labeling with [¹⁸F]fluoroethyl bromide. nih.gov

The choice of the leaving group on the precursor is also important. While direct nucleophilic substitution on an electron-rich aromatic ring can be challenging, alternative strategies such as using boronic acid pinacol (B44631) ester precursors have been explored to facilitate copper-mediated radiofluorination. acs.org

Optimization of Radiosynthesis Yields and Radiochemical Purity

Achieving high radiochemical yields and purity is essential for the successful application of PET tracers. Optimization of the radiosynthesis process involves fine-tuning various reaction parameters.

| Parameter | Condition | Outcome | Reference |

| Reaction Time | 19 hours | Successful synthesis of a fluoropropoxy analogue. | nih.gov |

| Temperature | 70 °C | Successful synthesis of a fluoropropoxy analogue. | nih.gov |

| Base | Cesium carbonate | Used in the synthesis of a fluoropropoxy analogue. | nih.govmdpi.com |

| Solvent | Methanol (B129727) | Used in the synthesis of a fluoropropoxy analogue. | nih.govmdpi.com |

| Purification | HPLC | To ensure high radiochemical purity of the final product. | nih.gov |

In the synthesis of an ¹⁸F-labeled fluoroethoxy analogue of SP-141, the reaction was carried out at 140 °C for 20 minutes in the presence of sodium hydroxide, resulting in a decay-corrected radiochemical yield of 24 ± 10% with a radiochemical purity of over 98%. nih.gov Similarly, for the radiosynthesis of [¹⁸F]FIPM, a tracer for the LRRK2 enzyme, various conditions were tested, and the final automated synthesis yielded the product with a radiochemical purity greater than 97%. nih.gov The optimization process may also involve exploring different labeling strategies, such as two-step reactions involving fluorination followed by deprotection. nih.gov

Structure-Activity Relationship (SAR) Investigations of Fluorinated Indole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For fluorinated indole scaffolds, these investigations are crucial for designing potent and selective therapeutic agents and imaging probes.

Influence of the 3-fluoropropoxy Moiety on Molecular Recognition and Target Binding

The introduction of a 3-fluoropropoxy group can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. ulisboa.pt The fluorine atom can alter the electronic properties of the molecule and participate in specific interactions, such as hydrogen bonding, with the target protein. nih.govbris.ac.ukrsc.org

In the context of MDM2 inhibitors, the replacement of a methoxy group with a fluoropropoxy group was predicted to have a minimal effect on binding affinity based on existing SAR data. nih.gov However, experimental evaluation is always necessary to confirm these predictions. Surface plasmon resonance (SPR) analysis is a common technique used to assess the binding of fluorinated analogues to their target proteins. nih.gov

Systematic Modification of the Indole Core and Substituents on Bioactivity

The indole ring is a versatile scaffold that allows for systematic modifications at various positions to explore the SAR. researchgate.netnih.govmdpi.com Researchers have investigated the effects of introducing different substituents on the indole core, as well as modifying the side chains attached to it.

For example, in the development of cannabinoid receptor type 2 (CB2R) ligands, the introduction of fluoroethoxy and fluoropropoxy groups at the 5-position of the indole ring was found to slightly decrease the binding affinity compared to the parent compound. acs.org Further modifications, such as introducing a methyl group at the 3-position of the indole, also had a detrimental effect on affinity. acs.org

Conversely, SAR studies on cyano-substituted indole derivatives as potential imaging agents for α-synuclein aggregates have shown that specific substitutions can enhance binding affinity and selectivity. mdpi.com These studies highlight the importance of systematic modifications to optimize the biological activity of indole-based compounds. The indole scaffold itself is a key component of many natural products with a wide range of biological activities. mdpi.comnih.gov

Below is a table summarizing various modifications on the indole scaffold and their observed effects on bioactivity from different research contexts.

| Modification Site | Substituent | Effect on Bioactivity | Target | Reference |

| Indole 5-position | Fluoroethoxy | Slightly decreased affinity | CB2R | acs.org |

| Indole 5-position | Fluoropropoxy | Slightly decreased affinity | CB2R | acs.org |

| Indole 3-position | Methyl group | Deleterious effect on binding affinity | CB2R | acs.org |

| Indole N1-position | Benzyl (B1604629) group | Moderate binding affinity | α-synuclein fibrils | mdpi.com |

| Indole 6-position | Fluoro group | Maintained or improved activity | Various targets | nih.govresearchgate.net |

These examples underscore the intricate nature of SAR, where even small structural changes can lead to significant differences in biological function. This systematic approach is essential for the rational design of new and improved indole-based molecules for academic and clinical research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. mdpi.com In the context of fluorinated indoles like 6-(3-fluoropropoxy)-1H-indol-5-ol, QSAR studies are instrumental in understanding how the presence and position of fluorine atoms and other substituents on the indole ring influence their therapeutic effects.

Research has shown that the inclusion of fluorine in indole-based compounds can significantly impact their biological activity. For instance, studies on various fluorinated indole derivatives have demonstrated that the position of the fluorine atom is a critical determinant of the compound's affinity for biological targets. mdpi.com A 3D-QSAR study involving CoMFA and CoMSIA models highlighted that substitutions at the C5 position of the indole ring with hydrophilic groups, such as fluorine, are favorable for affinity. mdpi.com This is further supported by findings that C5-fluorine substituted indoles exhibit high affinity. mdpi.com

QSAR models are developed by correlating various molecular descriptors of a series of compounds with their experimentally determined biological activities. acs.org These models, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For fluorinated indoles, descriptors related to hydrophobicity, electronic properties, and steric factors are often employed in QSAR analyses. The insights gained from these models help researchers to systematically optimize the structure of lead compounds to enhance their desired pharmacological properties. mdpi.comacs.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a pivotal role in the investigation of 6-(3-fluoropropoxy)-1H-indol-5-ol, providing detailed insights into its physicochemical properties and potential biological interactions at an atomic level.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are utilized to investigate the electronic properties of molecules like 6-(3-fluoropropoxy)-1H-indol-5-ol. rjmseer.comnih.gov These methods provide valuable information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with biological targets. nih.gov

DFT calculations can elucidate the impact of the fluoropropoxy group on the electronic structure of the indole ring. The high electronegativity of the fluorine atom can influence the electron density distribution across the molecule, which in turn affects its hydrogen bonding capacity and potential for π-π stacking interactions. mdpi.com These calculations are essential for rationalizing observed structure-activity relationships and for designing derivatives with improved electronic properties for specific therapeutic applications. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govmdpi.com For 6-(3-fluoropropoxy)-1H-indol-5-ol, MD simulations can provide insights into its conformational flexibility and the stability of its different conformers in various environments, such as in aqueous solution or when bound to a protein. nih.gov

These simulations can reveal how the fluoropropoxy chain moves and interacts with the indole core and the surrounding solvent molecules. Understanding the conformational landscape of the molecule is crucial, as only specific conformations may be able to bind effectively to a biological target. mdpi.com MD simulations can also assess the stability of the ligand-protein complex, providing information on the strength and duration of the interactions. nih.gov

Ligand-Protein Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov For 6-(3-fluoropropoxy)-1H-indol-5-ol, docking studies are employed to identify potential biological targets and to understand the key interactions that govern its binding affinity and selectivity. researchgate.netjmchemsci.com

In a typical docking study, the 3D structure of the ligand is placed into the binding site of a protein, and various scoring functions are used to estimate the binding affinity. These studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For instance, the hydroxyl group at the 5-position and the oxygen atom of the fluoropropoxy group of 6-(3-fluoropropoxy)-1H-indol-5-ol could act as hydrogen bond acceptors or donors, while the indole ring can participate in π-π stacking interactions. hzdr.de The fluorine atom can also form specific interactions, such as halogen bonds or fluorine-protein contacts. mdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole Derivative 9 | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | Not Specified |

| Indole Derivative 9 | Human lanosterol (B1674476) 14α-demethylase | -8.5 | Not Specified |

| Thiosemicarbazone-indole 7 | Androgen Receptor | -8.5 | Not Specified |

| Thiosemicarbazone-indole 22 | Androgen Receptor | -8.8 | Not Specified |

| Benzimidazolone derivative 1 | Sigma-2 Receptor | -7.73 | Asp29 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For 6-(3-fluoropropoxy)-1H-indol-5-ol, in silico ADME predictions can provide an early assessment of its drug-like properties and potential pharmacokinetic behavior. nih.gov

These predictive models use the chemical structure of the compound to estimate various ADME parameters. For example, Lipinski's rule of five is often used to evaluate oral bioavailability. Other models can predict properties such as aqueous solubility, plasma protein binding, metabolic stability, and potential for inhibiting or inducing drug-metabolizing enzymes. The introduction of the fluoropropoxy group can influence these properties, for instance, by increasing lipophilicity which may affect absorption and distribution. nih.gov

| Compound Series | ADME Property Evaluated | Finding |

|---|---|---|

| Indole derivatives (11a-c, 12a-c, 13a-c, 14a-c) | Lipinski's Rule of Five | Zero violations, indicating good drug-like qualities. |

| Thiosemicarbazone-indole compounds 7 and 22 | Oral Bioavailability | Within the acceptable limit for orally bioavailable drugs. |

In Vitro Pharmacological Characterization and Biological Activity Assessment

Following computational studies, the in vitro pharmacological characterization of 6-(3-fluoropropoxy)-1H-indol-5-ol is a critical step to validate the computational predictions and to determine its actual biological activity. This involves a range of experimental assays to measure its binding affinity for specific targets, its functional activity (e.g., as an agonist or antagonist), and its effects on cellular processes.

For instance, radioligand binding assays can be used to determine the affinity (Ki) of the compound for a variety of receptors, enzymes, or transporters. acs.orggoogle.com Functional assays, such as enzyme inhibition assays or reporter gene assays, can then be used to assess its potency (e.g., IC50 or EC50). researchgate.net Cellular assays using relevant cell lines can provide information on its effects on cell viability, proliferation, or signaling pathways. nih.gov The data obtained from these in vitro studies are essential for establishing a comprehensive pharmacological profile of 6-(3-fluoropropoxy)-1H-indol-5-ol and for guiding its further development as a potential therapeutic agent.

Receptor Binding Affinity and Selectivity Profiling (e.g., CB2R, MAO-B, Serotonin (B10506) Receptors)

Research into the receptor binding profile of 6-(3-fluoropropoxy)-1H-indol-5-ol and its analogs has revealed interactions with several important receptor systems, including cannabinoid, monoamine oxidase, and serotonin receptors.

Cannabinoid Receptor 2 (CB2R): While direct binding data for 6-(3-fluoropropoxy)-1H-indol-5-ol on CB2R is not extensively detailed in the provided context, related indole structures have been investigated as cannabinoid receptor agonists. Synthetic cannabinoid receptor agonists (SCRAs) often feature an indole core.

Monoamine Oxidase-B (MAO-B): Indole-based compounds have been rationally designed and evaluated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govnih.govfrontiersin.org For instance, a series of N-substituted indole-based analogs were synthesized and showed significant inhibitory activity against MAO-B. nih.gov Specifically, compounds with structural similarities to 6-(3-fluoropropoxy)-1H-indol-5-ol have demonstrated high inhibitory potency and selectivity for MAO-B over its isoform, MAO-A. nih.gov Kinetic studies of potent derivatives have revealed a competitive mode of inhibition. nih.gov

Serotonin Receptors: The indole ring is a key component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). google.com Consequently, many indole derivatives are investigated for their affinity and activity at various serotonin receptor subtypes. google.com The 5-HT receptor family is extensive, with at least 14 identified subtypes, many of which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes. google.com While specific binding data for 6-(3-fluoropropoxy)-1H-indol-5-ol at serotonin receptors is not explicitly provided, the indole scaffold is a common feature in compounds targeting these receptors.

Table 1: Receptor Binding Affinity and Selectivity Data for Related Indole Analogs

| Compound | Target | Binding Affinity (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|---|

| Indole Analog 4b | MAO-B | IC50 = 1.65 µM | > 60-fold vs MAO-A | nih.gov |

| Indole Analog 4e | MAO-B | IC50 = 0.78 µM (Ki = 94.52 nM) | > 120-fold vs MAO-A | nih.gov |

| Cyano-substituted indole derivative (Compound 23) | α-synuclein fibrils | Ki = 3.5 ± 0.8 nM | 4.2-fold vs Aβ1–42 fibrils | nih.govmdpi.com |

| Radioiodinated indole ligand ([125I]51) | α-synuclein fibrils | Ki = 17.4 nM | Improved selectivity vs Aβ (Ki = 73.0 nM) | nih.govmdpi.com |

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of drug discovery and development, used to identify and characterize molecules that can modulate the activity of specific enzymes. 6-(3-fluoropropoxy)-1H-indol-5-ol and its derivatives have been evaluated for their inhibitory effects on several key enzymes.

Monoamine Oxidase (MAO): As mentioned previously, indole-based compounds are actively investigated as MAO inhibitors. nih.govnih.gov Enzyme inhibition assays are used to determine the potency (typically as an IC50 value) and selectivity of these compounds for the two MAO isoforms, MAO-A and MAO-B. nih.govmmu.ac.uk These assays often utilize spectrophotometric methods to measure the enzymatic activity by monitoring the production of a specific product over time. nih.gov For example, the activity of MAO-A can be assayed using kynuramine (B1673886) as a substrate, while benzylamine (B48309) is a common substrate for MAO-B. nih.gov The inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive) can be elucidated through kinetic studies, such as Lineweaver-Burk plots. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which share the indole core with 6-(3-fluoropropoxy)-1H-indol-5-ol, were designed and evaluated as inhibitors of cPLA2α. nih.gov This enzyme is involved in inflammatory processes. The inhibitory activity of these compounds was assessed using both isolated enzyme assays and cell-based assays. nih.gov

Table 2: Enzyme Inhibition Data for Related Indole Compounds

| Compound/Analog Series | Enzyme Target | Inhibitory Activity | Assay Type | Reference |

|---|---|---|---|---|

| N-substituted indole-based analogues (e.g., 4b, 4e) | MAO-B | IC50 values of 1.65 µM and 0.78 µM, respectively | In vitro enzyme assay | nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | cPLA2α | Potent inhibition | Isolated enzyme and cell-based assays | nih.gov |

Cellular Uptake and Specificity Studies (e.g., in cell lines)

Understanding how a compound enters and behaves within a cell is crucial for its development as a research tool or therapeutic agent. Studies involving fluorinated analogs of indole-containing compounds have provided insights into cellular uptake and specificity.

For instance, a fluoroethoxy analog of the MDM2 inhibitor SP-141, which contains a structure related to the indole core, was radiolabeled with fluorine-18 ([¹⁸F]1) and evaluated in vitro. nih.gov These studies revealed high uptake and specificity in MCF7 and HepG2 cancer cell lines. nih.gov The uptake of this radiolabeled compound could be modulated by the parent compound, SP-141, suggesting a target-specific mechanism. nih.gov While this study does not directly involve 6-(3-fluoropropoxy)-1H-indol-5-ol, it highlights a common research application for fluorinated indole derivatives in studying cellular processes.

Evaluation of Antimicrobial Efficacy and Mechanisms

The indole nucleus is a recurring motif in compounds with antimicrobial properties. Research has explored the efficacy of various indole derivatives against a range of microbial pathogens.

Antibacterial Activity: Several studies have reported on the synthesis of novel indole derivatives and their evaluation as antibacterial agents. jmchemsci.comresearchgate.net For example, a series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives showed antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Another study focused on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, which also displayed interesting antimicrobial activity. researchgate.net

Antifungal Activity: In a screening campaign of 3-substituted-1H-imidazol-5-yl-1H-indoles, two derivatives were identified as selective and non-toxic antifungals against Cryptococcus neoformans. nih.gov

Mechanism of Action: Some studies have begun to investigate the mechanisms underlying the antimicrobial effects of indole derivatives. For tris(1H-indol-3-yl)methylium salts, it is suggested that their efficacy may be due to their ability to form pores in the cytoplasmic membrane of microbial cells, thereby facilitating the entry of the compound into the pathogen. nih.gov

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound/Derivative Series | Microorganism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives (5A, 5D, 5F) | S. aureus, Bacillus subtilis, E. coli | Excellent antibacterial activity | Activity increases with concentration. | jmchemsci.com |

| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives | Bacteria and Fungi | Interesting antimicrobial activity | Also screened for antitubercular activity. | researchgate.net |

| Phenethyl-indole-imidazole 57 and 5-phenyl-1H-imidazole 111 | Cryptococcus neoformans | Potent antifungal activity (MIC ≤0.25 µg/mL) | Non-toxic and selective. | nih.gov |

| tris(1H-indol-3-yl)methylium salts | Bacteria (including multidrug-resistant strains) | High activity (MIC 0.13–1.0 µg/mL) | Mechanism may involve pore formation in the cell membrane. | nih.gov |

Future Directions and Emerging Research Avenues for 6 3 Fluoropropoxy 1h Indol 5 Ol Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of functionalized indoles is a mature yet continually evolving field of organic chemistry. novapublishers.comacs.org Traditional methods, while effective, often face challenges related to yield, regioselectivity, and environmental impact. Future research will undoubtedly focus on developing more efficient and sustainable synthetic routes to 6-(3-fluoropropoxy)-1H-indol-5-ol and its analogs.

Key areas of exploration will likely include:

Greener Synthetic Approaches: There is a growing emphasis on "green chemistry" principles in pharmaceutical manufacturing. researchgate.net This involves the use of environmentally benign solvents (like water or bio-based solvents), catalysts, and renewable starting materials. researchgate.netresearchgate.net For indole (B1671886) synthesis, this could involve microwave-assisted or ultrasound-assisted reactions to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Catalytic Systems: The development of novel catalysts is crucial for improving synthetic efficiency. This includes the use of metal catalysts for cross-coupling and carbonylation reactions to introduce diverse functional groups onto the indole scaffold. beilstein-journals.org Furthermore, the exploration of borane-catalyzed reactions for direct C(3)-alkylation of indoles presents a transition-metal-free alternative. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of 6-(3-fluoropropoxy)-1H-indol-5-ol derivatives could streamline their production.

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov Developing methods for the selective C-H functionalization of the indole core would provide a powerful tool for creating a diverse library of derivatives.

Design and Development of Next-Generation Indole-Based Chemical Probes

Chemical probes are indispensable tools for elucidating biological processes at the molecular level. nih.govrsc.org The unique structure of 6-(3-fluoropropoxy)-1H-indol-5-ol, with its potential for fluorescence and specific interactions, makes it an attractive scaffold for the design of novel chemical probes.

Future research in this area will focus on:

Fluorescent Probes: The indole moiety is a known fluorophore. nih.gov By strategically modifying the substituents on the indole ring, it is possible to create fluorescent probes that are sensitive to their microenvironment, such as pH, polarity, and viscosity. acs.org These probes could be used to visualize and quantify these parameters within living cells. acs.org

Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct readout of enzyme activity. Derivatives of 6-(3-fluoropropoxy)-1H-indol-5-ol could be functionalized with reactive groups to target specific enzymes implicated in disease.

Affinity-Based Probes: These probes are used to identify the binding partners of a small molecule. By attaching a photo-crosslinker and a reporter tag to a 6-(3-fluoropropoxy)-1H-indol-5-ol derivative, researchers can identify its cellular targets. frontiersin.org

Advances in Targeted Molecular Imaging and Theranostic Applications

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biological processes in vivo. The incorporation of a fluorine atom in 6-(3-fluoropropoxy)-1H-indol-5-ol makes it a prime candidate for the development of ¹⁸F-labeled PET tracers. mdpi.com

Future directions in this area include:

Development of Novel PET Tracers: Researchers are actively designing and synthesizing novel indole derivatives as PET imaging agents for various biological targets in the brain and other tissues. acs.orgsnmjournals.org Derivatives of 6-(3-fluoropropoxy)-1H-indol-5-ol could be developed to target specific receptors or enzymes involved in neurological disorders or cancer. mdpi.com

Theranostics: This emerging field combines therapy and diagnostics. A theranostic agent can both visualize a disease target (e.g., a tumor) and deliver a therapeutic payload. The fluorinated indole scaffold could be engineered to carry a cytotoxic agent, allowing for simultaneous imaging and treatment of cancer. The use of fluorinated compounds in theranostics is an active area of research. thno.org

Bimodal Imaging Probes: Combining different imaging modalities, such as fluorescence and PET, can provide complementary information. acs.org Derivatives of 6-(3-fluoropropoxy)-1H-indol-5-ol could be designed as bimodal probes for more comprehensive in vivo studies.

Discovery of Undiscovered Pharmacological Targets and Mechanisms of Action

The indole scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors, kinases, and enzymes involved in inflammatory pathways. mdpi.comnih.govbohrium.com However, the full pharmacological potential of 6-(3-fluoropropoxy)-1H-indol-5-ol derivatives remains to be explored.

Future research will aim to:

Identify Novel Targets: High-throughput screening of 6-(3-fluoropropoxy)-1H-indol-5-ol derivatives against large panels of biological targets will be crucial for discovering new pharmacological activities. nih.gov

Elucidate Mechanisms of Action: Once a lead compound with interesting activity is identified, detailed mechanistic studies will be necessary to understand how it exerts its effects at the molecular and cellular levels. This could involve techniques like molecular docking and structure-activity relationship (SAR) studies. researchgate.netnih.gov

Explore New Therapeutic Areas: The diverse biological activities of indole derivatives suggest that 6-(3-fluoropropoxy)-1H-indol-5-ol analogs could have applications in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.commdpi.com

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Compound Optimization

In the context of 6-(3-fluoropropoxy)-1H-indol-5-ol derivatives, AI and ML can be applied to:

Rational Drug Design: Generative AI models can design novel indole derivatives with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Virtual Screening: ML models can be trained to predict the biological activity of large libraries of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. pharmaceutical-technology.com

Compound Optimization: AI can be used to guide the optimization of lead compounds by predicting how structural modifications will affect their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。